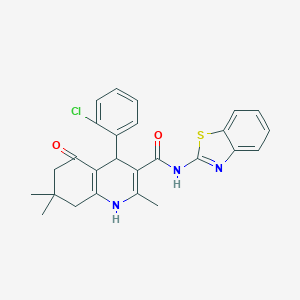
N-1,3-benzothiazol-2-yl-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-benzothiazol-2-yl-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, also known as BTQ, is a chemical compound that has attracted the attention of the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-1,3-benzothiazol-2-yl-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is not fully understood, but studies have suggested that it may work by inhibiting the activity of enzymes involved in cell growth and division. This, in turn, leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-1,3-benzothiazol-2-yl-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been found to have several biochemical and physiological effects. Studies have shown that N-1,3-benzothiazol-2-yl-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately leads to the induction of apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-1,3-benzothiazol-2-yl-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in lab experiments is its high potency. Studies have shown that N-1,3-benzothiazol-2-yl-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has a lower IC50 value than other anticancer drugs, such as doxorubicin and cisplatin. This makes it a potential candidate for the development of new cancer therapies.
However, one of the limitations of using N-1,3-benzothiazol-2-yl-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and can limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on N-1,3-benzothiazol-2-yl-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. One area of interest is in the development of new cancer therapies based on N-1,3-benzothiazol-2-yl-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. Studies have shown that N-1,3-benzothiazol-2-yl-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can induce apoptosis in cancer cells, making it a potential candidate for the development of new anticancer drugs.
Another area of interest is in the development of new antimicrobial agents based on N-1,3-benzothiazol-2-yl-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. Studies have shown that N-1,3-benzothiazol-2-yl-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Conclusion
In conclusion, N-1,3-benzothiazol-2-yl-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a chemical compound that has attracted the attention of the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-1,3-benzothiazol-2-yl-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is needed to fully understand its potential applications and to develop new therapies based on its properties.
Synthesis Methods
The synthesis of N-1,3-benzothiazol-2-yl-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves the condensation of 2-chlorobenzaldehyde with 2-aminobenzothiazole in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with 3-acetyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline in the presence of sodium acetate and acetic acid to yield N-1,3-benzothiazol-2-yl-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide.
Scientific Research Applications
N-1,3-benzothiazol-2-yl-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been found to have potential applications in various fields of scientific research. One of the main areas of interest is in the field of medicinal chemistry, where N-1,3-benzothiazol-2-yl-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to have anticancer properties. Studies have demonstrated that N-1,3-benzothiazol-2-yl-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies.
In addition to its anticancer properties, N-1,3-benzothiazol-2-yl-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been found to have antimicrobial activity. Studies have shown that N-1,3-benzothiazol-2-yl-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
Product Name |
N-1,3-benzothiazol-2-yl-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
|---|---|
Molecular Formula |
C26H24ClN3O2S |
Molecular Weight |
478 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H24ClN3O2S/c1-14-21(24(32)30-25-29-17-10-6-7-11-20(17)33-25)22(15-8-4-5-9-16(15)27)23-18(28-14)12-26(2,3)13-19(23)31/h4-11,22,28H,12-13H2,1-3H3,(H,29,30,32) |
InChI Key |
SEGDRRPWGAEDQI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3Cl)C(=O)NC4=NC5=CC=CC=C5S4 |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3Cl)C(=O)NC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B304135.png)
![3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304138.png)
![3-amino-6-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304140.png)
![2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B304141.png)







![2-amino-4-(1,3-benzodioxol-5-yl)-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304155.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-3-benzoyl-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304156.png)
![2-amino-3-benzoyl-4-(4-bromophenyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304158.png)